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Compound of Interest

Compound Name: 3-Aminomethylpyridine-N-oxide

Cat. No.: B008681 Get Quote

Introduction

3-Aminomethylpyridine-N-oxide is a heterocyclic organic compound that has garnered

significant interest in the field of organic synthesis, particularly in the development of novel

pharmaceuticals and functional materials. The presence of a pyridine-N-oxide moiety and a

primary aminomethyl group provides a unique combination of reactivity, allowing for its versatile

use as a chemical building block. The N-oxide group modulates the electronic properties of the

pyridine ring, influencing its reactivity towards both electrophilic and nucleophilic reagents.

Simultaneously, the aminomethyl group serves as a key functional handle for the introduction of

diverse molecular fragments. This application note provides a comprehensive overview of the

synthesis, key reactions, and applications of 3-aminomethylpyridine-N-oxide, complete with

detailed experimental protocols and quantitative data.

Physicochemical Properties and Spectroscopic
Data
While detailed experimental data for 3-aminomethylpyridine-N-oxide is not extensively

documented in publicly available literature, its basic properties can be inferred from its structure

and related compounds.
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Property Value Reference

CAS Number 10694-10-7 [Commercial Suppliers]

Molecular Formula C₆H₈N₂O [Commercial Suppliers]

Molecular Weight 124.14 g/mol [Commercial Suppliers]

Appearance
Off-white to yellow solid

(predicted)

General knowledge of similar

compounds

Solubility
Soluble in water and polar

organic solvents (predicted)

General knowledge of similar

compounds

Spectroscopic data for the parent compound, 3-(aminomethyl)pyridine, provides a basis for the

characterization of its N-oxide derivative.

Spectroscopic Data for 3-

(Aminomethyl)pyridine

¹H NMR (CDCl₃)
δ 8.52 (s, 1H), 7.66 (d, J=7.8 Hz, 1H), 7.26 (m,

1H), 3.89 (s, 2H), 1.54 (s, 2H)

Synthesis of 3-Aminomethylpyridine-N-oxide
The synthesis of 3-aminomethylpyridine-N-oxide is typically achieved through the N-

oxidation of 3-aminomethylpyridine. The primary amino group is often protected to prevent

unwanted side reactions during the oxidation process. A common protecting group for amines

is the tert-butyloxycarbonyl (Boc) group.

General Synthetic Workflow

3-Aminomethylpyridine Protection of Amino Group
(e.g., Boc protection)

N-Oxidation
(e.g., m-CPBA or H₂O₂/AcOH)

Deprotection of Amino Group
(e.g., TFA or HCl) 3-Aminomethylpyridine-N-oxide

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-Aminomethylpyridine-N-oxide.
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Experimental Protocol: Synthesis of N-Boc-3-
aminomethylpyridine
Materials:

3-Aminomethylpyridine

Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 3-aminomethylpyridine (1.0 eq) in the chosen solvent (DCM or THF).

Add the base, triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction

mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-

aminomethylpyridine.
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Reactant Molar Mass ( g/mol ) Equivalents

3-Aminomethylpyridine 108.14 1.0

Di-tert-butyl dicarbonate 218.25 1.1

Triethylamine 101.19 1.1

Experimental Protocol: N-Oxidation of N-Boc-3-
aminomethylpyridine
Materials:

N-Boc-3-aminomethylpyridine

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30% in water) and Acetic

acid

Dichloromethane (DCM) or Chloroform (CHCl₃)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure using m-CPBA:

Dissolve N-Boc-3-aminomethylpyridine (1.0 eq) in DCM or CHCl₃.

Cool the solution to 0 °C in an ice bath.

Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for 12-24 hours.

Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃

solution and saturated aqueous Na₂S₂O₃ solution to remove excess acid and peroxide.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to yield N-Boc-3-aminomethylpyridine-N-oxide.

Reactant Molar Mass ( g/mol ) Equivalents

N-Boc-3-aminomethylpyridine 208.26 1.0

m-Chloroperoxybenzoic acid

(~77%)
172.57 1.1 - 1.5

Experimental Protocol: Deprotection to 3-
Aminomethylpyridine-N-oxide
Materials:

N-Boc-3-aminomethylpyridine-N-oxide

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or

methanol)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

Dissolve N-Boc-3-aminomethylpyridine-N-oxide (1.0 eq) in DCM.

Add an excess of TFA (5-10 eq) or a solution of HCl in an organic solvent.

Stir the reaction mixture at room temperature for 1-4 hours.

Monitor the deprotection by TLC.
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Upon completion, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃

solution.

Extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to obtain 3-aminomethylpyridine-N-oxide.

Applications in Organic Synthesis
3-Aminomethylpyridine-N-oxide serves as a versatile intermediate for the synthesis of a

variety of more complex molecules, including those with potential biological activity.[1][2][3] The

N-oxide functionality activates the pyridine ring for both nucleophilic and electrophilic

substitutions, while the aminomethyl group provides a convenient point for further

derivatization.

Reactions at the Pyridine Ring
The N-oxide group significantly influences the regioselectivity of substitution reactions on the

pyridine ring. Electrophilic substitution is generally directed to the 4-position, while nucleophilic

substitution is favored at the 2- and 6-positions.[4]

3-Aminomethylpyridine-N-oxide

Electrophilic
Substitution

(e.g., Nitration, Halogenation) Electrophile (E⁺)

Nucleophilic
Substitution

(e.g., Cyanation, Amination)

 Nucleophile (Nu⁻)

4-Substituted-3-aminomethylpyridine-N-oxide

2- or 6-Substituted-3-aminomethylpyridine-N-oxide

Click to download full resolution via product page

Caption: General reactivity of the 3-Aminomethylpyridine-N-oxide ring.
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Representative Protocol: Cyanation at the 2-Position
This protocol is a general representation of a nucleophilic substitution on a pyridine-N-oxide.

Materials:

3-Aminomethylpyridine-N-oxide (with a protected amino group)

Trimethylsilyl cyanide (TMSCN)

Dimethylcarbamoyl chloride or Benzoyl chloride

Acetonitrile (ACN) or Dichloromethane (DCM)

Procedure:

To a solution of protected 3-aminomethylpyridine-N-oxide (1.0 eq) in ACN or DCM, add

dimethylcarbamoyl chloride or benzoyl chloride (1.1 eq).

Stir the mixture at room temperature for 30 minutes.

Add TMSCN (1.2 eq) to the reaction mixture.

Heat the reaction to reflux and monitor by TLC.

Upon completion, cool the reaction to room temperature and quench with a saturated

aqueous solution of NaHCO₃.

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography to yield the 2-cyano derivative.
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Reactant Molar Mass ( g/mol ) Equivalents

Protected 3-

Aminomethylpyridine-N-oxide
- 1.0

Trimethylsilyl cyanide 99.25 1.2

Dimethylcarbamoyl chloride 107.54 1.1

Reactions involving the Aminomethyl Group
The primary amino group of 3-aminomethylpyridine-N-oxide is a versatile functional handle

for a wide range of transformations, including acylation, alkylation, and condensation reactions,

allowing for the construction of diverse molecular scaffolds.

3-Aminomethylpyridine-N-oxide

Acylation
(Amide formation)

 Acylating agent

Alkylation
(Secondary/Tertiary Amine formation)

 Alkylating agent

Condensation
(Imine/Schiff base formation)

 Aldehyde/Ketone

N-Acyl derivative

N-Alkyl derivative

Imine derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b008681?utm_src=pdf-body
https://www.benchchem.com/product/b008681?utm_src=pdf-body-img
https://www.benchchem.com/product/b008681?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. researchgate.net [researchgate.net]

2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC
[pmc.ncbi.nlm.nih.gov]

4. baranlab.org [baranlab.org]

To cite this document: BenchChem. [3-Aminomethylpyridine-N-oxide: A Versatile Building
Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b008681#3-aminomethylpyridine-n-oxide-as-a-
building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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